Goshonoside F1
Goshonoside F1
Goshonoside F1 belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. Goshonoside F1 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, goshonoside F1 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, goshonoside F1 can be found in fruits. This makes goshonoside F1 a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
90851-24-4
VCID:
VC21218816
InChI:
InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+
SMILES:
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C
Molecular Formula:
C26H44O8
Molecular Weight:
484.6 g/mol
Goshonoside F1
CAS No.: 90851-24-4
Cat. No.: VC21218816
Molecular Formula: C26H44O8
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Goshonoside F1 belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. Goshonoside F1 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, goshonoside F1 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, goshonoside F1 can be found in fruits. This makes goshonoside F1 a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 90851-24-4 |
| Molecular Formula | C26H44O8 |
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | 2-[(E)-5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+ |
| Standard InChI Key | JAFZKPLEKRHFFD-ZSBSBYQVSA-N |
| Isomeric SMILES | C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CO)O)C |
| SMILES | CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C |
| Canonical SMILES | CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C |
| Appearance | Powder |
| Melting Point | 95-98°C |
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